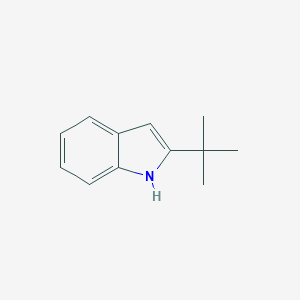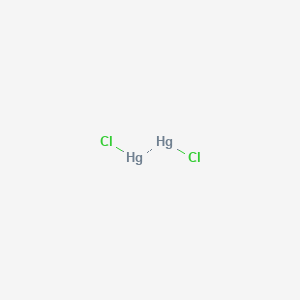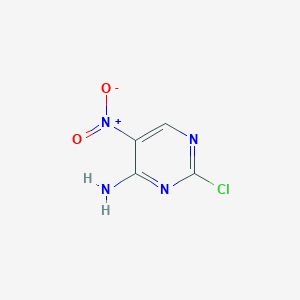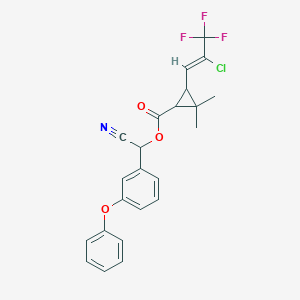
epsilon,psi-Carotene
Übersicht
Beschreibung
Epsilon,psi-Carotene, also known as delta-carotene, is a monocyclic carotenoid with one epsilon ring and one psi end group. Carotenoids are essential components of photosynthetic membranes in plants, algae, and cyanobacteria. They play crucial roles in protecting against photooxidation, harvesting light for photosynthesis, and dissipating excess light energy absorbed by antenna pigments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Epsilon,psi-Carotene can be synthesized from lycopene (psi,psi-carotene) through the action of lycopene epsilon-cyclase. This enzyme catalyzes the cyclization of one end of the linear lycopene molecule to form the epsilon ring, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification of carotenoids from natural sources such as plants and algae. High-performance liquid chromatography (HPLC) is commonly used for the separation and purification of carotenoids .
Analyse Chemischer Reaktionen
Types of Reactions: Epsilon,psi-Carotene undergoes various chemical reactions, including oxidation, reduction, and isomerization. These reactions are essential for the conversion of carotenoids into their derivatives and for their biological functions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen, singlet oxygen, and reactive oxygen species. These reactions often occur under light exposure and in the presence of metal ions.
Reduction: Reducing agents such as hydrogen gas and metal hydrides can be used to reduce carotenoids.
Isomerization: Isomerization reactions can be induced by heat, light, or chemical catalysts, leading to the formation of cis and trans isomers.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and isomerized derivatives of this compound. These derivatives have distinct biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Epsilon,psi-Carotene has several scientific research applications:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of carotenoids.
Biology: this compound is studied for its role in photosynthesis and its protective functions in plants and algae.
Medicine: Carotenoids, including this compound, are investigated for their antioxidant properties and potential health benefits, such as reducing the risk of chronic diseases.
Industry: this compound is used as a natural colorant in the food and cosmetic industries.
Wirkmechanismus
Epsilon,psi-Carotene exerts its effects primarily through its antioxidant properties. It can quench singlet oxygen and scavenge free radicals, preventing or reducing damage to living cells. The mechanism involves the transfer of electrons and protons, leading to the neutralization of reactive oxygen species. This compound also interacts with signaling complexes at the cell membrane, triggering various cellular responses .
Vergleich Mit ähnlichen Verbindungen
Beta,psi-Carotene: Another monocyclic carotenoid with a beta ring and a psi end group.
Alpha-Carotene: A carotenoid with one beta ring and one epsilon ring.
Beta-Carotene: A bicyclic carotenoid with two beta rings.
Comparison: Epsilon,psi-Carotene is unique due to its epsilon ring, which distinguishes it from other carotenoids with different ring structures. This unique structure influences its chemical properties, biological functions, and applications. For example, beta-carotene is a well-known precursor of vitamin A, while this compound does not have this function .
Eigenschaften
IUPAC Name |
6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,5,5-trimethylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14-16,18-20,22-30,39H,13,17,21,31H2,1-10H3/b12-11+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIYGODPCLMGQH-BXOLYSJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCCC(C1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026556 | |
| Record name | (all-E)-6-(3,7,12,16,20,24-Hexamethyl-1,3,5,7,9,11,13,15,17,19,23-pentacosaundecaenyl)-1,5,5-trimethylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
472-92-4 | |
| Record name | δ-Carotene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=472-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-Carotene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (all-E)-6-(3,7,12,16,20,24-Hexamethyl-1,3,5,7,9,11,13,15,17,19,23-pentacosaundecaenyl)-1,5,5-trimethylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .DELTA.-CAROTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVE2M2UXOD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(Hydrazinylmethyl)benzo[d]isoxazole](/img/structure/B162342.png)








